![molecular formula C21H24Cl2N4O3 B1354024 4-{3-[4-(3,4-二氯苄基)-吗啉-2-基甲基]-脲代甲基}-苯甲酰胺 CAS No. 408304-11-0](/img/structure/B1354024.png)

4-{3-[4-(3,4-二氯苄基)-吗啉-2-基甲基]-脲代甲基}-苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

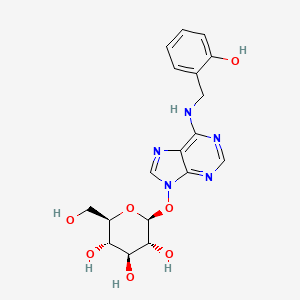

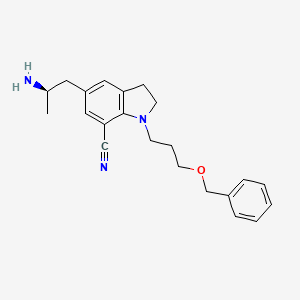

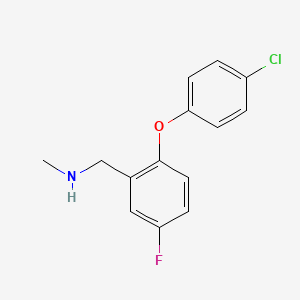

The compound “4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs . The molecule also includes a morpholine ring, a common feature in many drugs due to its polarity and ability to form hydrogen bonds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzyl chloride with a morpholine . In this case, the 3,4-dichlorobenzyl chloride could react with morpholine to form the 3,4-dichlorobenzyl-morpholine moiety . The ureido group could then be introduced through further reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of the benzamide group suggests potential for hydrogen bonding, while the dichlorobenzyl group indicates potential for halogen interactions .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the benzyl chloride moiety can participate in nucleophilic substitution reactions . The urea group could also potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the dichlorobenzyl and morpholine groups in this compound suggest it may be polar and capable of forming hydrogen bonds .科学研究应用

分子结构和稳定性

苯甲酰胺衍生物的分子结构,包括与4-{3-[4-(3,4-二氯苄基)-吗啉-2-基甲基]-脲代甲基}-苯甲酰胺相似的化合物,通常由于各种分子内和分子间氢键而表现出显着的稳定性。例如,一种相关的化合物,一种带有吗啉酮环的苯甲酰胺分子,显示出与苯环融合的扭曲舟形构象,进一步连接到4-(甲基磺酰基)-2-硝基苯甲酰胺体系,由N—H⋯O、N—H⋯F、C—H⋯O和C—H⋯N氢键稳定(Pang, Yang, Yin, & Mao, 2006)。

抗增殖活性

抗肿瘤特性

与查询的化学物质在结构上相似的化合物显示出有希望的抗肿瘤活性。例如,3-氨基-N-[4-氯-3-(三氟甲基)苯基]-4-吗啉-1H-吲唑-1-甲酰胺对某些癌细胞系,如A549和BGC-823的增殖表现出显着的抑制能力(Ji et al., 2018)。此外,一系列设计和合成的m-(4-吗啉-1,3,5-三嗪-2-基)苯甲酰胺表现出有效的抗增殖活性,特别是化合物T11,它可以阻断PI3K/Akt/mTOR通路并诱导HCT-116细胞凋亡(Wang et al., 2015)。

分子相互作用和晶体结构

X射线晶体学和分子构象

相关化合物的晶体结构分析,例如4-磺酰胺基-N-(3-吗啉基丙基)苯甲酰胺及其盐酸盐,揭示了由分子内氢键和分子间键网络稳定的特征性L形结构,证明了化合物的复杂相互作用和稳定性(Remko et al., 2010)。

合成和反应性

合成途径和反应性

4-氯-N-(3-吗啉基丙基)苯甲酰胺,一种在结构上与查询的化学物质相关的化合物,是通过多个阶段合成的,表明涉及氯苯甲酸氯化物、吗啉基丙腈和几个其他反应的复杂合成途径。该过程证明了该化学物质在多种化学改性和应用中的潜力(Donskaya et al., 2004)。

属性

IUPAC Name |

4-[[[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLUUMAKBFSDIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436271 |

Source

|

| Record name | 4-{3-[4-(3,4-DICHLORO-BENZYL)-MORPHOLIN-2-YLMETHYL]-UREIDOMETHYL}-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide | |

CAS RN |

408304-11-0 |

Source

|

| Record name | 4-{3-[4-(3,4-DICHLORO-BENZYL)-MORPHOLIN-2-YLMETHYL]-UREIDOMETHYL}-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)

![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)